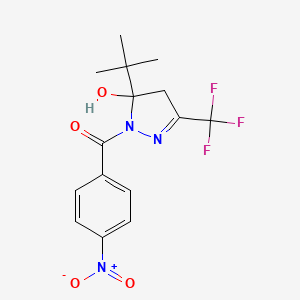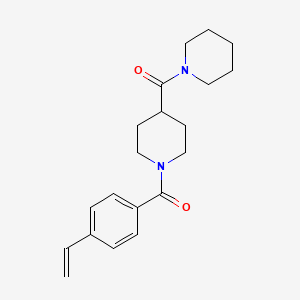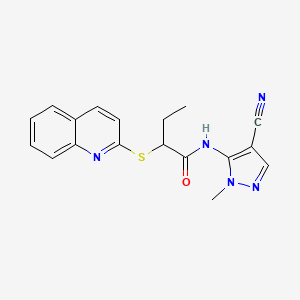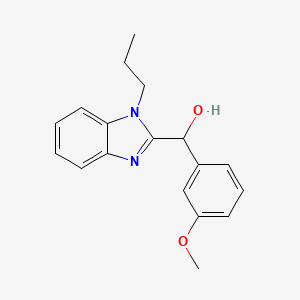
4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate often involves complex reactions that introduce functional groups to aromatic systems. For example, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was synthesized by reacting tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide (Sharutin & Sharutina, 2016). This method showcases the type of reactions potentially applicable for synthesizing 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate, such as those containing sulfonate groups, often exhibits significant hydrogen bonding and crystal packing arrangements. For instance, the solid-state structure of guanidinium 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonate methanol solvate demonstrates a layered hydrogen-bonded network (Russell & Ward, 1996). Understanding these molecular interactions is crucial for predicting the behavior of 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate in various environments.
Chemical Reactions and Properties
Chemical reactions involving 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate derivatives can lead to a wide range of products, depending on the reactants and conditions used. For example, the electrochemical reduction of methoxychlor, a related compound, at carbon and silver cathodes in dimethylformamide shows potential pathways for modifying the chemical structure of related compounds (McGuire & Peters, 2016). These reactions are indicative of the reactivity of sulfonate esters and their potential for further chemical transformations.
Wirkmechanismus
Target of Action
The compound “4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate” is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins .
Mode of Action
It is known that sglt2 inhibitors work by preventing the reabsorption of glucose by the kidneys, increasing glucose excretion, and lowering blood glucose levels .
Biochemical Pathways
The compound is involved in the biochemical pathway of SGLT2 inhibition. By inhibiting the SGLT2 protein, these drugs prevent the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine and a reduction in blood glucose levels .
Pharmacokinetics
SGLT2 inhibitors generally have good oral bioavailability and are excreted in the urine .
Result of Action
The result of the action of this compound, as part of SGLT2 inhibitors, is a reduction in blood glucose levels. This can help manage blood sugar levels in people with diabetes .
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO4S/c1-18-12-7-2-9(14)8-13(12)20(16,17)19-11-5-3-10(15)4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDVHUHNHASFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 5-bromo-2-methoxybenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)


![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)



![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)

